2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a pyrazole ring substituted with iodine and methyl groups, and an acetamide moiety linked to a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Acetamide Formation: The acetamide moiety can be introduced by reacting the iodinated pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling with Trifluoromethylphenyl Group: The final step involves coupling the acetamide intermediate with 2-(trifluoromethyl)aniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The acetamide moiety can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine would yield a corresponding aminopyrazole derivative.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: A related compound with similar structural features but different functional groups.
5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione: Another compound with a pyrazole ring and trifluoromethyl group.
Uniqueness
The uniqueness of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its iodine substitution and trifluoromethylphenyl group make it distinct from other similar compounds, potentially offering different reactivity and applications.
Properties
Molecular Formula |
C14H13F3IN3O |
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Molecular Weight |
423.17 g/mol |
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H13F3IN3O/c1-8-13(18)9(2)21(20-8)7-12(22)19-11-6-4-3-5-10(11)14(15,16)17/h3-6H,7H2,1-2H3,(H,19,22) |
InChI Key |
FFHZDPJEZJQDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C)I |
Origin of Product |
United States |
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